

# spectroscopic data (NMR, IR, Mass Spec) for Methyl 5-methyloxazole-2-carboxylate

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## Compound of Interest

Compound Name: Methyl 5-methyloxazole-2-carboxylate

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## Spectroscopic Analysis of Oxazole Carboxylates: A Technical Guide

Disclaimer: Spectroscopic data for the specific compound **Methyl 5-methyloxazole-2-carboxylate** is not readily available in public databases. This guide utilizes Ethyl 4-methyloxazole-5-carboxylate (CAS: 20485-39-6) as a structurally similar example to illustrate the principles of spectroscopic data presentation and analysis for this class of compounds.

### Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 4-methyloxazole-5-carboxylate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the spectral information in a clear, tabular format. Furthermore, a generalized workflow for spectroscopic analysis is visualized to aid in understanding the logical progression of structural elucidation.

### Data Presentation

The following tables summarize the available spectroscopic data for the example compound, Ethyl 4-methyloxazole-5-carboxylate.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not fully available				

Note: A complete peak list with detailed assignments for  $^1\text{H}$  NMR of Ethyl 4-methyloxazole-5-carboxylate is not available in the referenced sources. A typical spectrum would be expected to show signals for the ethyl group (a quartet and a triplet), the methyl group on the oxazole ring (a singlet), and the proton on the oxazole ring (a singlet).

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not fully available	

Note: While  $^{13}\text{C}$  NMR data for Ethyl 4-methyloxazole-5-carboxylate is referenced in databases like PubChem, a detailed list of chemical shifts is not provided.<sup>[1]</sup> A typical spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, the ethyl group carbons, and the methyl group carbon.

**Table 3: IR Spectroscopic Data**

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
~3100-3000	Aromatic C-H Stretch
~2950-2850	Alkyl C-H Stretch
~1750-1735	C=O Stretch (Ester)
~1700-1500	Aromatic C=C Bending
~1250-1000	C-O Stretch (Ester)

Note: An experimental IR spectrum for Ethyl 4-methyloxazole-5-carboxylate was not found. The presented data is based on typical absorption ranges for the functional groups present in the molecule.

**Table 4: Mass Spectrometry Data**

m/z	Relative Intensity (%)	Assignment
155	Data not available	[M] <sup>+</sup> (Molecular Ion)
43	100	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or [CH <sub>3</sub> CO] <sup>+</sup> (Base Peak)

Note: The mass spectrum of Ethyl 4-methyloxazole-5-carboxylate shows a molecular ion at m/z 155, corresponding to its molecular weight. The base peak is observed at m/z 43.<sup>[1]</sup> A detailed fragmentation pattern is not available.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) to a volume of 0.7-1.0 mL.<sup>[2]</sup> The solution is then filtered into an NMR tube.<sup>[2]</sup> <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For <sup>13</sup>C NMR, spectra are typically recorded with broadband proton decoupling to simplify the spectrum to single lines for each carbon atom.<sup>[3]</sup> Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.<sup>[2]</sup>

### Infrared (IR) Spectroscopy

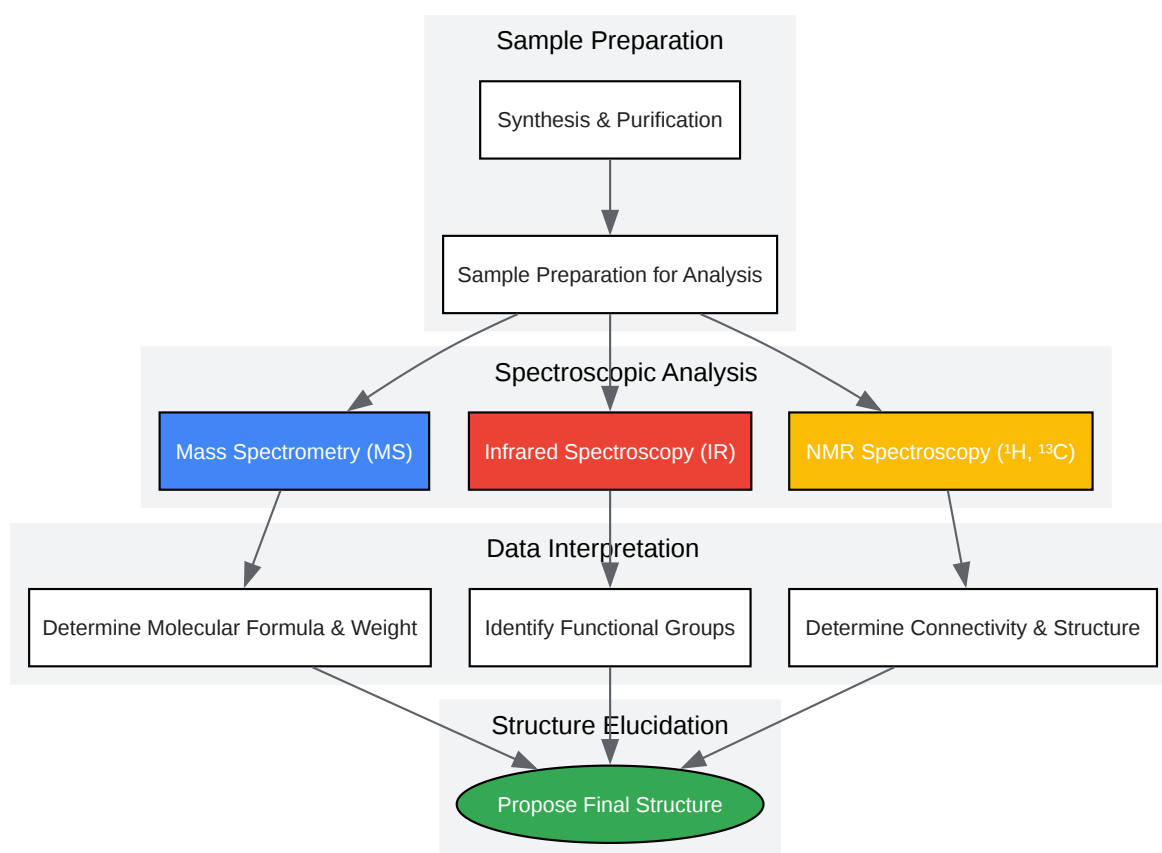
For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.<sup>[4]</sup> For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).<sup>[5]</sup> The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm<sup>-1</sup>.<sup>[6]</sup>

## Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC). In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.<sup>[7]</sup> The resulting ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio ( $m/z$ ).<sup>[8]</sup>

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.



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*A generalized workflow for spectroscopic analysis.*

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- To cite this document: BenchChem. [spectroscopic data (NMR, IR, Mass Spec) for Methyl 5-methyloxazole-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b037667#spectroscopic-data-nmr-ir-mass-spec-for-methyl-5-methyloxazole-2-carboxylate]

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